molecular formula C9H12O4 B13074712 methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate

methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate

Cat. No.: B13074712
M. Wt: 184.19 g/mol
InChI Key: LIYZPUZGGHODAD-ALCCZGGFSA-N
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Description

Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate is a cyclic ester characterized by a cyclohexane backbone substituted with a 4-oxo group, a (3Z)-hydroxymethylidene moiety, and a methyl ester at position 1.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h5-6,10H,2-4H2,1H3/b7-5-

InChI Key

LIYZPUZGGHODAD-ALCCZGGFSA-N

Isomeric SMILES

COC(=O)C1CCC(=O)/C(=C\O)/C1

Canonical SMILES

COC(=O)C1CCC(=O)C(=CO)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the hydroxymethylidene group. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.

Major Products

    Oxidation: Formation of methyl (3Z)-3-(carboxymethylidene)-4-oxocyclohexane-1-carboxylate.

    Reduction: Formation of methyl (3Z)-3-(hydroxymethylidene)-4-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects.

Comparison with Similar Compounds

Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Impurity-2 of Nintedanib Esylate)

  • Molecular Formula: C₁₈H₁₅NO₄
  • Molecular Weight : 309.31 g/mol
  • Key Features : Indole core with a conjugated (3Z)-methoxy-phenylmethylidene group and methyl ester.
  • The methoxy-phenyl substituent may increase lipophilicity compared to the hydroxymethylidene group in the target compound, affecting solubility and metabolic stability .

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)

  • Molecular Formula: Not explicitly stated (similar to C₁₆H₁₈N₂O₂).
  • Molecular Weight : Derived data suggest ~270–300 g/mol.
  • Key Features : Diketopiperazine core with (3Z)-benzylidene and isobutyl substituents.
  • Comparison :
    • The diketopiperazine scaffold introduces two amide bonds, contrasting with the ester and ketone functionalities in the target compound.
    • Demonstrates antiviral activity (IC₅₀ = 28.9 ± 2.2 μM against H1N1), suggesting that conjugated systems (e.g., benzylidene) may enhance bioactivity .

Functional Group Analogs

Albonoursin (Compound 7)

  • Key Features : Diketopiperazine with a simpler (3Z)-benzylidene group.
  • Comparison :
    • Lacks the hydroxymethylidene and ester groups but shares a conjugated double bond system.
    • Exhibits potent antiviral activity (IC₅₀ = 6.8 ± 1.5 μM), highlighting the importance of stereochemistry and substituent positioning .

(3Z)-Pent-3-en-2-one

  • Molecular Formula : C₅H₈O
  • Key Features: Linear enone system with a (3Z)-double bond.
  • Comparison :
    • The Z-configuration here may influence reactivity in Michael additions or cycloadditions, similar to the target compound’s conjugated system.
    • Found in fermentation products, suggesting natural occurrence pathways for Z-configured molecules .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (IC₅₀, H1N1) Source
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate Likely C₁₀H₁₂O₄ ~212.20 Cyclohexane, ester, ketone, Z-conjugated diene Not reported Synthetic/Not specified
Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate C₁₈H₁₅NO₄ 309.31 Indole, ester, Z-conjugated diene Pharmaceutical impurity
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) ~C₁₆H₁₈N₂O₂ ~270–300 Diketopiperazine, Z-benzylidene 28.9 ± 2.2 μM
Albonoursin (Compound 7) C₁₄H₁₄N₂O₂ 242.27 Diketopiperazine, Z-benzylidene 6.8 ± 1.5 μM

Research Findings

  • Substituent Effects : Bulky groups (e.g., benzylidene in Compound 6 vs. hydroxymethylidene in the target compound) influence solubility and bioactivity. Hydroxyl groups may enhance hydrogen bonding but reduce membrane permeability.
  • Stereochemical Stability: Z-configured compounds, while less thermodynamically stable than E-isomers, are prevalent in bioactive natural products (e.g., albonoursin ), suggesting evolutionary optimization for target interactions.
  • Analytical Challenges : Structural elucidation of such compounds relies heavily on NMR, X-ray crystallography , and HPLC-UV profiling , as seen in the characterization of diketopiperazines and impurities.

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